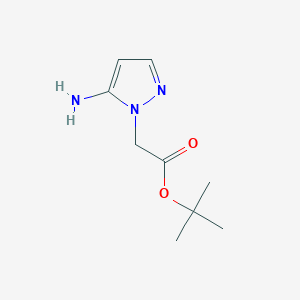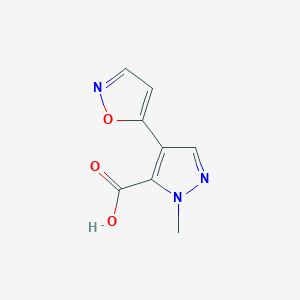
4-イソキサゾール-5-イル-1-メチル-1H-ピラゾール-5-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both isoxazole and pyrazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and drug development.
科学的研究の応用
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the formation of the isoxazole and pyrazole rings followed by their fusion. One common method involves the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. These rings are then fused under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Eco-friendly synthetic strategies are preferred, utilizing catalysts like Cu(I) or Ru(II) for the cycloaddition reactions .
化学反応の分析
Types of Reactions
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups .
作用機序
The mechanism of action of 4-isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid are structurally related and exhibit comparable properties.
Uniqueness
4-Isoxazol-5-yl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of isoxazole and pyrazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a versatile compound in research and development .
特性
IUPAC Name |
2-methyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-11-7(8(12)13)5(4-9-11)6-2-3-10-14-6/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKLNHHOWOKQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-28-8 |
Source


|
| Record name | 1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)
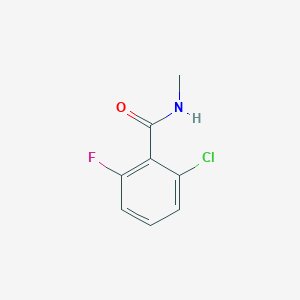
![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2524735.png)
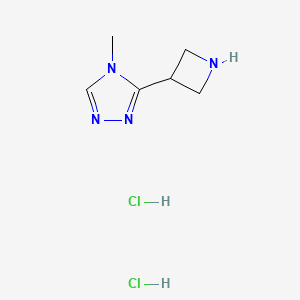
![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)
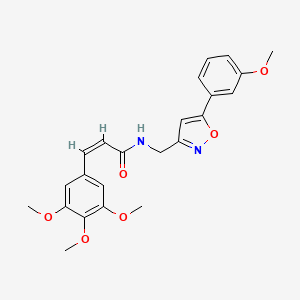
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)
![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2524746.png)
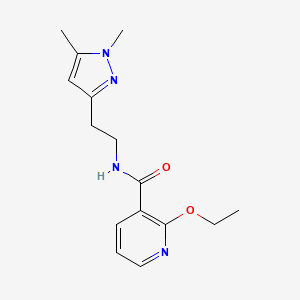
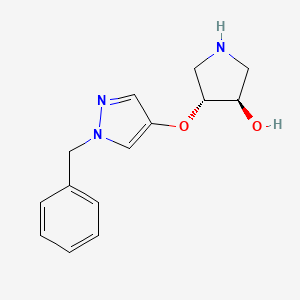
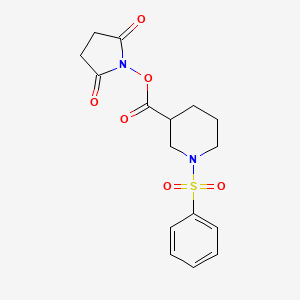
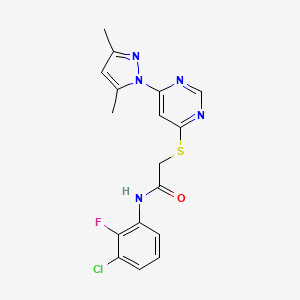
![(2E)-N-[2-(furan-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2524752.png)
